alcaloides de Vinca
Vinca alkaloids, also known as cathinoids, are a class of natural plant alkaloids primarily found in the Catharanthus roseus (Madagascar periwinkle) and Vinca major (greater periwinkle) species. These compounds have gained significant attention due to their unique biological activities and potential therapeutic applications.
One of the most notable vinca alkaloids is vincristine, which has been widely used in cancer chemotherapy for its ability to interfere with cell division by binding to tubulin and preventing the formation of microtubules. Another important member is vinblastine, which also targets microtubule dynamics but exhibits different pharmacological properties compared to vincristine.
Vinca alkaloids are known for their potent anti-tumor effects and have been effective in treating various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and certain forms of leukemia. However, their use is often associated with side effects such as peripheral neuropathy, nausea, and fatigue.
Research continues to explore the potential of vinca alkaloids for new therapeutic applications and to develop more targeted treatments that could minimize adverse effects while maintaining or enhancing efficacy.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
![]() |
Vinorelbine | 71486-22-1 | C45H54N4O8 |
![]() |
Cyclovinblastine | 101156-37-0 | C46H56N4O9 |
![]() |
Vincristine | 57-22-7 | C46H56N4O10 |
![]() |
Vinorelbine Ditartrate | 125317-39-7 | C53H66N4O20 |
![]() |
Vinleurosine | 23360-92-1 | C46H56N4O9 |
![]() |
vinblastine | 865-21-4 | C46H58N4O9 |
![]() |
Vinleucinolum | 81571-28-0 | C51H69N5O9 |
![]() |
Vincaleukoblastine,O4-deacetyl-3-de(methoxycarbonyl)-3-[[[2-ethoxy-1-(1H-indol-3-ylmethyl)-2-oxoethyl]amino]carbonyl]-,[3(R)]- (9CI) | 81571-34-8 | C56H68N6O9 |
![]() |
Vincaleukoblastine,O4-deacetyl-, 4-ester with N,N-dimethylglycine | 865-24-7 | C48H63N5O9 |
![]() |
Vincaleukoblastine,O4-deacetyl-3-de(methoxycarbonyl)-3-[[[1-(ethoxycarbonyl)-3-methylbutyl]amino]carbonyl]-,[3(R)]- (9CI) | 81571-25-7 | C51H69N5O9 |
Literatura relevante
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Proveedores recomendados
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados